molecular formula C14H19N5S B2549384 2-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole CAS No. 2380097-10-7

2-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole

Cat. No. B2549384
CAS RN: 2380097-10-7
M. Wt: 289.4
InChI Key: ITSZDYHYWFHPNX-UHFFFAOYSA-N
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Description

The compound “2-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole” is a complex organic molecule. It is related to a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, which have been identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines .


Synthesis Analysis

The synthesis of similar compounds often involves complex multi-step protocols. For instance, a related compound was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments . Another related compound was obtained via a four-step protocol . The 1,2,4-triazole derivative was prepared in a simple and efficient procedure .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various techniques. For example, the structure of a related compound was assigned by HRMS, IR, 1H and 13C NMR experiments . The InChI code for a similar compound is 1S/C11H19N5O/c1-9-13-10(12)8-11(14-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3,(H2,12,13,14) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and often involve multiple steps. For example, a related compound was synthesized via a three-step protocol . The reactions involved in the synthesis of these compounds often require specific conditions and reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, a related compound has a molecular weight of 237.3 . The solubility of these compounds is often not available.

Mechanism of Action

The mechanism of action of similar compounds often involves inhibition of specific enzymes. For instance, a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides was identified as potent Src/Abl kinase inhibitors .

Safety and Hazards

The safety and hazards associated with similar compounds are often determined through laboratory testing. For example, a related compound has been associated with certain hazard statements, including H302-H315-H317-H319-H335 .

Future Directions

The future directions for research on similar compounds often involve further exploration of their therapeutic potential. For example, a related compound has been identified as a potent Src/Abl kinase inhibitor with excellent antiproliferative activity against hematological and solid tumor cell lines . This suggests potential applications in the treatment of these types of cancers.

properties

IUPAC Name

2-methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5S/c1-11-7-14(16-10-15-11)19-5-3-18(4-6-19)8-13-9-20-12(2)17-13/h7,9-10H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSZDYHYWFHPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)CC3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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